molecular formula C13H11N3 B15347383 5-(1H-Indol-5-yl)-pyridin-2-ylamine

5-(1H-Indol-5-yl)-pyridin-2-ylamine

货号: B15347383
分子量: 209.25 g/mol
InChI 键: GVEARSBNZALCEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of Indole-Pyridine Architectures in Chemical Biology and Medicinal Chemistry

Indole (B1671886) and pyridine (B92270) are prominent heterocyclic structures frequently found in biologically active compounds. nih.gov The indole ring, for instance, is a key component of the amino acid tryptophan and various natural products. mdpi.com In medicinal chemistry, indole derivatives are recognized for their potential in treating a variety of conditions, including cancer and microbial infections. nih.govresearchgate.net The pyridine ring, a polar and ionizable aromatic molecule, is often incorporated into drug candidates to enhance their solubility and bioavailability. researchgate.net

The combination of these two moieties into a single indole-pyridine scaffold results in a molecule with unique three-dimensional and electronic features. This hybrid structure can engage with biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The versatility of the indole-pyridine framework allows medicinal chemists to fine-tune the properties of drug candidates, including their solubility, lipophilicity, and metabolic stability, to optimize their therapeutic potential. nih.gov The strategic fusion of these two important pharmacophores has led to the discovery of numerous compounds with a broad spectrum of biological activities. nih.gov

Historical Context and Evolution of Research on Related Heterocyclic Systems

The study of heterocyclic chemistry dates back to the 19th century, running parallel to the broader development of organic chemistry. wikipedia.orgnumberanalytics.com Early discoveries included simple heterocyclic compounds like furan, pyrrole, and thiophene. numberanalytics.com A significant milestone was the synthesis of indigo (B80030) dye by Friedlander in 1906, which had a major impact on the chemical industry. wikipedia.org The recognition of the role of heterocyclic compounds like purines and pyrimidines in the genetic code in 1951 further underscored their biological importance. wikipedia.orgresearchgate.net

Initially, the applications of heterocyclic compounds were primarily in the dye and pigment industry. numberanalytics.com However, as our understanding of their chemical properties and biological activities grew, so did their applications in medicinal chemistry. The development of new synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has greatly facilitated the synthesis of a diverse array of functionalized heterocycles, accelerating drug discovery programs. nih.gov

Overview of Key Research Areas Pertaining to 5-(1H-Indol-5-yl)-pyridin-2-ylamine and its Derivatives

Research on this compound and its derivatives is focused on several key therapeutic areas, reflecting the broad biological potential of this scaffold.

Anticancer Activity: A significant area of investigation is the development of anticancer agents. Derivatives of the this compound scaffold have been designed and synthesized as potent modulators of various cancer-related targets. For example, certain derivatives have been shown to target Nur77, a protein involved in apoptosis, and exhibit cytotoxicity against various cancer cell lines, including liver cancer. nih.gov Other related indole-pyrimidine hybrids have shown potential in overcoming drug resistance in non-small cell lung cancer. researchgate.net The core structure is also found in inhibitors of cyclin-dependent kinases (CDKs), such as CDK4/6, which are crucial regulators of the cell cycle and are implicated in cell proliferative disorders. google.com

Kinase Inhibition: The this compound scaffold is a key component of numerous kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been developed as inhibitors of a range of kinases, including:

Polo-like kinase 2 (PLK2): A specific inhibitor, GBO-006, which contains the 2-(1H-indol-5-ylamino)pyridopyrimidinone core, has been identified. researchgate.net

TYK2 Kinase: Derivatives have been designed as selective inhibitors of TYK2, a key mediator in inflammatory signaling pathways, with potential applications in treating inflammatory bowel disease. nih.gov

FLT3 and Aurora Kinases: Optimization of related imidazo[4,5-b]pyridine-based inhibitors has led to the identification of dual inhibitors of FLT3 and Aurora kinases, which are promising for the treatment of acute myeloid leukemia (AML). nih.gov

Bcr-Abl: The scaffold has been used to synthesize inhibitors of the Bcr-Abl fusion protein, which is associated with certain types of leukemia. nih.gov

Neurodegenerative Diseases: The potential of pyridine amine derivatives in the context of neurodegenerative disorders like Alzheimer's disease is another active area of research. Studies have shown that certain pyridine amine derivatives can inhibit the aggregation of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease, and improve cognitive function in animal models. nih.gov Additionally, indole-based compounds have been investigated as neuroprotectants that target mitochondrial complex I. nih.gov

Other Therapeutic Areas: The versatility of the indole-pyridine scaffold extends to other therapeutic applications as well. For instance, derivatives have been synthesized and evaluated for their potential as:

Antidiabetic agents: Indole-pyridine carbonitriles have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. tandfonline.comnih.gov

Antituberculosis agents: Hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei have demonstrated activity against Mycobacterium tuberculosis. nih.gov

Monoamine Oxidase B (MAO-B) inhibitors: N-substituted indole-based analogues have been identified as potent and selective inhibitors of MAO-B, which is a target for the treatment of Parkinson's disease. nih.gov

CYP17A1 inhibitors: Pyridine-indole hybrids have been developed as potent inhibitors of CYP17A1, an enzyme involved in androgen biosynthesis, with potential applications in the treatment of prostate cancer. nih.gov

Interactive Data Tables

Research Findings on this compound Derivatives

Derivative Class Therapeutic Target Key Findings Potential Application
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamidesNur77Potent modulation of Nur77, cytotoxicity against liver cancer cells. nih.govAnticancer
2-(1H-indol-5-ylamino)pyridopyrimidinonesPolo-like kinase 2 (PLK2)Specific inhibition of PLK2. researchgate.netAnticancer
3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrilesTYK2 KinaseSelective inhibition of TYK2, reduction of pro-inflammatory cytokines. nih.govInflammatory Bowel Disease
Pyridine amine derivativesAmyloid-β peptide aggregationInhibition of Aβ aggregation, improved cognitive function in AD models. nih.govAlzheimer's Disease
Indole-pyridine carbonitrilesα-glucosidase and α-amylasePotent inhibition of α-glucosidase and α-amylase. tandfonline.comnih.govDiabetes Mellitus
Indole-pyridine derived hydrazidesMycobacterium tuberculosisActivity against both sensitive and resistant strains of M. tuberculosis. nih.govTuberculosis
N-substituted indole-based analoguesMonoamine Oxidase B (MAO-B)Potent and selective inhibition of MAO-B. nih.govParkinson's Disease
Pyridine-indole hybridsCYP17A1Potent inhibition of CYP17A1. nih.govProstate Cancer

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H11N3

分子量

209.25 g/mol

IUPAC 名称

5-(1H-indol-5-yl)pyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-13-4-2-11(8-16-13)9-1-3-12-10(7-9)5-6-15-12/h1-8,15H,(H2,14,16)

InChI 键

GVEARSBNZALCEU-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C=CN2)C=C1C3=CN=C(C=C3)N

产品来源

United States

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and spatial arrangement of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. Through a suite of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, a complete assignment of all proton and carbon signals is achievable. While specific spectral data for this exact compound is not detailed in the available literature, the expected analytical approach and outcomes can be described.

Multi-dimensional NMR experiments are critical for unambiguously assigning the complex spectral data expected from the molecule's two interconnected aromatic ring systems.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another within the same spin system. For this compound, COSY would be used to trace the connectivity of protons around the pyridine (B92270) ring and separately, the protons on the benzene (B151609) portion of the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon atoms in both the pyridine and indole moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is particularly crucial for establishing the connection between the two aromatic rings. For instance, correlations would be expected between pyridine protons (e.g., H-4 or H-6) and the indole C-5 carbon, and vice-versa, confirming the C5-C5' linkage. It also helps assign quaternary (non-protonated) carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. NOESY/ROESY data is vital for determining the molecule's preferred three-dimensional conformation, particularly the relative orientation of the indole and pyridine rings.

Table 1: Predicted Multi-dimensional NMR Correlations for this compound This table is illustrative, showing the types of correlations expected for structural elucidation.

TechniqueCorrelated NucleiPurpose in Structural Analysis
COSY ¹H ↔ ¹HEstablishes H-3/H-4 coupling in the pyridine ring; confirms coupling patterns in the indole ring (e.g., H-6/H-7).
HSQC ¹H ↔ ¹³C (1-bond)Assigns each protonated carbon by linking it to its known attached proton (e.g., C-3 to H-3, C-4 to H-4).
HMBC ¹H ↔ ¹³C (2-3 bonds)Confirms the C-C link between the rings (e.g., Pyridine H-4 to Indole C-5); assigns quaternary carbons.
NOESY ¹H ↔ ¹H (through space)Determines the preferred rotational conformation around the bond connecting the pyridine and indole rings.

Beyond initial structure confirmation, advanced NMR methods can probe the dynamic behavior of this compound. The 2-aminopyridine (B139424) moiety can theoretically exist in two tautomeric forms: the amino form and the imino form. High-resolution ¹H NMR can typically distinguish these, as the amino protons (-NH₂) have different chemical shifts and coupling patterns than an imino proton (=NH). Variable-temperature NMR studies could be conducted to determine if an equilibrium exists and to measure the energetic barrier between tautomers, should both be present.

Furthermore, NOESY and ROESY experiments provide critical insight into the molecule's conformation. Due to potential steric hindrance, rotation around the single bond connecting the indole and pyridine rings may be restricted. These experiments can reveal the preferred dihedral angle between the planes of the two rings, indicating whether the molecule adopts a planar or twisted conformation in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₁₃H₁₁N₃. The experimentally measured exact mass would be compared to the theoretically calculated mass to validate the compound's identity. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₃H₁₁N₃
Calculated Exact Mass 209.0953 Da
Ionization Mode ESI+ (Electrospray Ionization, positive mode)
Expected Ion [M+H]⁺
Expected m/z of [M+H]⁺ 210.1031

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis and is widely used to identify metabolites of drug candidates in in vitro systems, such as human liver microsomes. mdpi.com In a typical MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of the title compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

For this compound, the fragmentation pattern would be characteristic of its structure. Likely fragmentation pathways would include:

Cleavage of the C-C bond between the pyridine and indole rings.

Loss of ammonia (B1221849) (NH₃) or related fragments from the aminopyridine ring.

Characteristic fragmentation of the indole ring system.

When studying its metabolism, researchers would look for new ions with masses corresponding to the addition of functional groups from common metabolic transformations (e.g., oxidation, which adds 16 Da for a hydroxyl group). The fragmentation pattern of these new, heavier ions would then be compared to the parent compound to determine the site of modification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net Each technique probes the vibrational modes of the molecular structure, offering complementary data.

For this compound, FT-IR and Raman spectra would reveal characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The indole N-H group and the primary amine (-NH₂) on the pyridine ring would produce distinct stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The primary amine would be expected to show two bands (symmetric and asymmetric stretches).

C-H Stretching: Aromatic C-H stretching vibrations from both rings would appear around 3000-3100 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the double bonds within the aromatic systems of indole and pyridine would be observed in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine is expected around 1580-1650 cm⁻¹. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative of expected absorption regions based on known functional group frequencies.

Functional GroupExpected Frequency Range (cm⁻¹)Vibrational Mode
Indole N-H3350 - 3450Stretch
Amine N-H3200 - 3400Asymmetric & Symmetric Stretch
Aromatic C-H3000 - 3100Stretch
C=C / C=N Bonds1400 - 1650Ring Stretching
Amine N-H1580 - 1650Bend
C-N Bond1250 - 1350Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis in Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the principal chromophores are the indole and 2-aminopyridine ring systems. The UV spectrum of indole itself typically exhibits two main absorption bands, one around 260-280 nm and a stronger one near 210-220 nm, both arising from π → π* transitions within the aromatic system. The 2-aminopyridine moiety also shows characteristic absorptions due to π → π* transitions, which are influenced by the electron-donating amino group.

When these two ring systems are conjugated as in this compound, the electronic transitions are expected to be red-shifted (shifted to longer wavelengths) compared to the individual parent heterocycles. This is due to the extended π-electron system that lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the amino group (-NH2), a strong auxochrome, further contributes to this bathochromic shift and can also introduce n → π* transitions, although these are typically weaker.

Compound/Chromophore Typical λmax (nm) Electronic Transition Type
Indole~217, ~267, ~287π → π
2-Aminopyridine~235, ~290π → π
This compound Estimated > 290 nm π → π (extended conjugation)*

This table presents typical absorption maxima for the parent chromophores and an estimated range for the target compound based on structural analogy.

In a research context, UV-Vis spectroscopy is not only used for structural elucidation but also for quantitative analysis. researchgate.net The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution, forms the basis of these quantitative assays. nih.gov For a compound like this compound, which may be investigated as a potential kinase inhibitor, UV-Vis spectroscopy could be employed to determine its concentration in stock solutions for biological assays or to monitor its stability over time. nih.gov The high sensitivity of this non-destructive technique makes it an invaluable tool for quality control and routine analysis in pharmaceutical research. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of this compound and its Congeners

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indole and pyridine rings and the dihedral angle between them. It would also precisely map the positions of the hydrogen atoms, confirming the tautomeric form of the indole ring and the geometry of the amine substituent.

Although specific crystallographic data for this compound has not been reported in the reviewed literature, analysis of its congeners and related structures provides a strong indication of the expected solid-state features. For instance, studies on other indole derivatives and aminopyridine compounds reveal common packing motifs driven by hydrogen bonding and π-π stacking. researchgate.netnih.gov The N-H groups of the indole and the aminopyridine are excellent hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are crucial in forming supramolecular assemblies. nih.gov

A search of the literature for crystallographic data on closely related congeners, such as substituted indolylpyridines, provides examples of the type of structural information that can be obtained. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed detailed information about its crystal system, space group, and the nature of its intermolecular hydrogen bonding.

Crystallographic Parameter Representative Data for an Indole Derivative (Polymorph of 5-methoxy-1H-indole-2-carboxylic acid)
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Volume (ų)903.96(8)
Z4
Key Intermolecular InteractionsO-H···O and N-H···O hydrogen bonds

This table presents crystallographic data for a related indole derivative to illustrate the type of information obtained from X-ray crystallography. Data for the specific title compound is not available in the cited literature.

The structural data derived from X-ray crystallography is critical for understanding structure-activity relationships (SAR). In the context of drug design, the precise knowledge of a molecule's conformation can aid in the computational modeling of its interaction with a biological target, such as the active site of a kinase. nih.gov

Computational Chemistry and Molecular Modeling for Rational Design

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(1H-Indol-5-yl)-pyridin-2-ylamine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional conformation (geometry optimization) and to calculate key electronic properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

For analogous indole (B1671886) and pyridine (B92270) derivatives, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO is often distributed across the pyridine ring. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon photoexcitation. The specific energies of these orbitals can be fine-tuned by substituents on either ring system. scispace.com

Table 1: Representative Frontier Orbital Energies for Indole-Pyridine Scaffolds

Compound Family HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Substituted Indoles -5.2 to -5.8 -1.9 to -2.5 2.7 to 3.3
Functionalized Pyridines -6.0 to -6.5 -1.5 to -2.0 4.0 to 4.5

Note: These values are representative and can vary based on the specific compound and computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

For this compound, the MEP analysis would likely reveal a negative potential (red and yellow regions) around the nitrogen atoms of the pyridine ring and the amino group, indicating these are sites prone to electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atom of the indole N-H group would exhibit a positive potential (blue region), making it a likely hydrogen bond donor site. Understanding these electrostatic features is crucial for predicting how the molecule will interact with biological targets.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a biological macromolecule.

The planar indole and pyridine rings of this compound make it a prime candidate for interaction with various biological targets, including DNA structures like G-quadruplexes and the active sites of enzymes such as kinases.

G-quadruplexes: These are four-stranded DNA structures found in telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug design. mdpi.com Docking studies of similar indole-based compounds have shown that the planar aromatic system can stack onto the terminal G-quartets of the G-quadruplex structure. researchgate.netpolyu.edu.hk The amino group on the pyridine ring could further stabilize this interaction through hydrogen bonding with the phosphate (B84403) backbone or the guanine (B1146940) bases. researchgate.net

Enzymes (e.g., Kinases): Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site. The indole-pyridine scaffold can mimic the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge region of the kinase. The specific substitution pattern of this compound would determine its selectivity and potency against different kinases.

Docking programs utilize scoring functions to estimate the binding affinity of a ligand to a target. These functions calculate a score based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com While useful, it is crucial to validate the docking protocol. This is often done by redocking a known co-crystallized ligand into its receptor and ensuring the program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD). The choice of docking software (e.g., AutoDock, Glide, RxDock) and scoring function can influence the outcome of the prediction. mdpi.comnih.gov

Table 2: Illustrative Docking Scores for Indole Derivatives with Biological Targets

Ligand Type Target Docking Score (kcal/mol) Key Interactions
Indole-based ligand G-quadruplex DNA -7.0 to -9.5 π-π stacking, H-bonding
Pyrazolo[3,4-b]pyridines TASK-3 Channel -8.1 to -9.5 Hydrophobic interactions, H-bonding

Note: Docking scores are highly dependent on the target, software, and scoring function used.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and explore the conformational landscape of the ligand within the binding site. jchemlett.com

For this compound complexed with a target, an MD simulation could reveal:

The stability of key hydrogen bonds and hydrophobic interactions over the simulation period.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in mediating the interaction.

Calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.

These simulations are computationally intensive but provide invaluable information for confirming the viability of a docked pose and understanding the energetic factors that drive binding. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a molecule and its biological activity. These models are essential for the rational design of new and more potent analogs of this compound.

Derivation of QSAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. In the context of this compound and its analogs, QSAR studies are crucial for predicting their potential as inhibitors of various protein targets.

For instance, 3D-QSAR studies on a series of 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines, which are structurally related to the core compound, have been conducted to understand their inhibitory activity against PIM-1 kinase, a key target in cancer therapy. semanticscholar.org These studies utilize methods like Partial Least Squares Regression (PLSR) coupled with variable selection techniques such as Genetic Algorithm (GA) to build robust and predictive models. semanticscholar.org

The generated QSAR models are characterized by statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). A high q² value indicates the model's good internal predictive ability, while a high pred_r² value suggests its capability to predict the activity of new, untested compounds. For example, a significant GA-based QSAR model for PIM-1 inhibitors showed a q² of 0.7523 and a pred_r² of 0.8714. researchgate.net

These models often highlight the importance of specific steric and electronic fields around the molecule. For example, the models might suggest that bulkier or more hydrophobic groups at certain positions, along with specific electrostatic contributions, are favorable for higher inhibitory activity. semanticscholar.orgresearchgate.net The insights from such QSAR models guide the synthesis of new derivatives of this compound with potentially improved biological activity.

A 2D-QSAR study on 22 derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors further illustrates this approach. researchgate.net This study employed methods like Principal Component Analysis (PCA), Simple Linear Regression (SLR), Multiple Linear Regression (MLR), and Multiple Nonlinear Regression (MNLR) to develop predictive models with correlation coefficients (R) of 0.927 (MLR) and 0.861 (MNLR). researchgate.net The applicability domain of these models is assessed using William's plots to ensure reliable predictions for new compounds. researchgate.net

Table 1: Statistical Parameters of a Representative QSAR Model for PIM-1 Inhibitors
ParameterValueDescription
0.7523Cross-validated correlation coefficient, indicating good internal predictivity. researchgate.net
pred_r²0.8714Predictive correlation coefficient for the external test set, indicating good external predictivity. researchgate.net
R (MLR)0.927Correlation coefficient for the Multiple Linear Regression model. researchgate.net
R (MNLR)0.861Correlation coefficient for the Multiple Nonlinear Regression model. researchgate.net

Development of Pharmacophore Models for Rational Ligand Design

Pharmacophore modeling is another critical component of rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov

For derivatives of this compound, pharmacophore models can be developed based on a set of known active ligands. The HypoGen algorithm, for example, can be used to generate hypotheses about the key features responsible for activity. nih.gov A well-defined pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. researchgate.net

In a study on HDAC2 inhibitors, a pharmacophore model was developed using a dataset of 48 molecules with diverse structures and a wide range of activities. nih.gov The best hypothesis consisted of features like HBA, HBD, RA, and HY, providing a blueprint for the design of new inhibitors. nih.gov Similarly, for TASK-3 channel blockers, a pharmacophore hypothesis was combined with molecular docking to rationally design and synthesize novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. mdpi.com

The development of a pharmacophore model involves several steps, including the selection of a training set of active compounds, conformational analysis of these molecules, and the generation and validation of pharmacophore hypotheses. The best models are then used to guide the design of new ligands that fit the pharmacophoric requirements, leading to molecules with improved affinity and selectivity.

Table 2: Common Pharmacophoric Features in Drug Design
FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAAn atom or group of atoms that can accept a hydrogen bond. nih.gov
Hydrogen Bond DonorHBDAn atom or group of atoms that can donate a hydrogen atom to a hydrogen bond. nih.gov
HydrophobicHYA nonpolar region of a molecule that does not favorably interact with water. nih.gov
Ring AromaticRAAn aromatic ring system. nih.gov

In Silico ADME Prediction and Druglikeness Assessment for Compound Prioritization

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as possess "druglike" characteristics. In silico tools play a crucial role in predicting these properties at an early stage of the drug discovery process, allowing for the prioritization of compounds with a higher probability of success in clinical trials. researchgate.net

For this compound and its analogs, various computational models can be used to predict their ADME profiles. These predictions are often based on well-established rules like Lipinski's Rule of Five and Veber's Rule. researchgate.neteuropeanreview.org Lipinski's rule, for example, suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, a logP of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

In silico tools like SwissADME and pkCSM can provide detailed predictions of various pharmacokinetic parameters. researchgate.net For example, studies on new 1-aryl-5-(3-azidopropyl)indol-4-ones, which share the indole core, have utilized these tools to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. researchgate.net

The assessment of druglikeness goes beyond simple physicochemical properties and also considers the presence of structural motifs that are known to be associated with toxicity or poor pharmacokinetic properties. By filtering out compounds with predicted unfavorable ADME properties or poor druglikeness, researchers can focus their synthetic efforts on the most promising candidates within the this compound series.

Table 3: Key In Silico ADME and Druglikeness Parameters
ParameterDescriptionImportance
Molecular Weight (MW)The mass of a molecule.Affects diffusion and absorption. researchgate.net
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, which influences absorption and distribution. researchgate.net
Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms.Affects solubility and membrane permeability. researchgate.net
Hydrogen Bond Acceptors (HBA)The number of electronegative atoms.Affects solubility and membrane permeability. researchgate.net
Topological Polar Surface Area (TPSA)The surface area of polar atoms in a molecule.Correlates with membrane permeability. nih.gov
Rotatable BondsThe number of bonds that can rotate freely.Influences conformational flexibility and bioavailability. researchgate.net

Virtual Screening and Library Design for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For the discovery of novel ligands targeting proteins of interest with the this compound scaffold, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-based virtual screening uses the knowledge of known active compounds to identify new ones with similar properties. nih.gov This can involve searching for compounds that match a pre-defined pharmacophore model or have a similar 2D or 3D shape to a known active ligand.

Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. Molecular docking is a common structure-based virtual screening technique where candidate ligands are computationally placed into the binding site of the protein, and their binding affinity is scored. physchemres.org This allows for the identification of compounds that are predicted to form stable complexes with the target.

The design of focused compound libraries is another important aspect of modern drug discovery. nih.gov Instead of screening vast and diverse libraries, researchers can design smaller, more focused libraries of compounds that are tailored to a specific target or target family. For the this compound scaffold, a focused library could be designed by systematically modifying the substituents on the indole and pyridine rings to explore the structure-activity relationship and optimize binding affinity and selectivity. This can be guided by the insights gained from QSAR and pharmacophore modeling studies.

An innovative approach is the use of collaborative virtual screening, where multiple proprietary libraries from different pharmaceutical companies are screened in silico to rapidly expand the chemical space around a hit compound. nih.govscispace.com This has been successfully applied to an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis, demonstrating the power of combining computational screening with collaborative efforts to accelerate drug discovery. nih.govscispace.com

In Vitro Biological and Biochemical Activity Profiling: Mechanistic Insights

Target Identification and Validation through Biochemical Assays

Biochemical assays are fundamental in identifying and validating the direct molecular targets of a compound. These assays quantify the interaction between the compound and a purified biological molecule, such as an enzyme or a receptor, providing precise data on affinity and functional effect.

Enzyme Inhibition Kinetics (IC50, Ki, Vmax)

To investigate whether 5-(1H-Indol-5-yl)-pyridin-2-ylamine acts as an enzyme inhibitor, its effects on the kinetics of a specific enzyme-catalyzed reaction would be studied. The key parameters derived from these experiments are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximum reaction velocity (Vmax).

The IC50 value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is a common measure of an inhibitor's potency, though its value can be influenced by the experimental conditions, particularly the substrate concentration. edx.org IC50 values are typically determined by performing a series of experiments with a constant substrate concentration and increasing concentrations of the inhibitor. edx.org

The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency as it represents the dissociation constant of the enzyme-inhibitor complex. edx.org Unlike the IC50, the Ki is independent of the substrate concentration. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which also takes into account the Michaelis constant (Km) of the substrate. sigmaaldrich.comcore.ac.uk

Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. sigmaaldrich.comnih.gov Changes in Vmax in the presence of an inhibitor can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, a competitive inhibitor will not change the Vmax, whereas a non-competitive inhibitor will decrease it. sigmaaldrich.com These kinetic parameters are determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations, such as the Lineweaver-Burk plot. nih.govresearchgate.net

Table 1: Key Parameters in Enzyme Inhibition Kinetics

Parameter Definition Significance
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%. A measure of the inhibitor's potency under specific experimental conditions. edx.org
Ki The dissociation constant for the enzyme-inhibitor complex. An intrinsic measure of the inhibitor's binding affinity to the enzyme. edx.org
Vmax The maximum rate of an enzyme-catalyzed reaction. Provides insights into the mechanism of inhibition by observing changes in its value. sigmaaldrich.com

| Km | The substrate concentration at which the reaction velocity is half of Vmax. | Represents the enzyme's affinity for its substrate. sigmaaldrich.com |

Receptor Binding Assays (e.g., Ki, Kd, functional antagonism/agonism)

To determine if this compound interacts with a specific receptor, receptor binding assays are employed. These assays measure the affinity of a ligand for a receptor, typically using radiolabeled ligands that are displaced by the test compound.

The dissociation constant (Kd) is a key parameter obtained from these assays, representing the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The inhibition constant (Ki) is also determined in competition binding assays, where it reflects the affinity of the test compound for the receptor.

Beyond simple binding, functional assays are crucial to determine whether the compound acts as an agonist or an antagonist. nih.gov An agonist is a ligand that binds to a receptor and activates it, producing a biological response. nih.gov An antagonist , on the other hand, binds to the receptor but does not provoke a response, instead blocking or dampening the effect of an agonist. nih.govnih.gov The efficacy of a compound can be determined by measuring a downstream functional response, such as the activation of a G-protein, the production of a second messenger, or a change in gene expression. nih.govresearchgate.net Functional assays can distinguish between full agonists, partial agonists (which elicit a submaximal response), and antagonists. nih.gov

Table 2: Key Parameters in Receptor Binding and Functional Assays

Parameter Definition Significance
Kd The equilibrium dissociation constant for a ligand and its receptor. A measure of binding affinity; a lower Kd indicates higher affinity.
Ki The inhibition constant in a competition binding assay. Quantifies the affinity of a competing ligand for a receptor.
Agonism The ability of a ligand to bind to and activate a receptor, producing a biological response. Characterizes the ligand as an activator of the receptor's function. nih.gov

| Antagonism | The ability of a ligand to bind to a receptor and block the action of an agonist, without eliciting a response itself. | Characterizes the ligand as an inhibitor of the receptor's function. nih.gov |

Elucidation of Molecular Mechanism of Action (MOA)

Understanding the molecular mechanism of action (MOA) involves a deeper investigation into how a compound exerts its effects at a molecular level. This includes studying direct physical interactions with its target and its subsequent impact on cellular processes.

Direct Protein-Ligand Interactions (e.g., SPR, ITC, NMR titration)

Several biophysical techniques can be used to directly observe and quantify the interaction between this compound and a potential protein target without the need for labeling.

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index on a sensor surface as a ligand (analyte) flows over an immobilized protein. nih.govnih.govspringernature.comportlandpress.com This real-time analysis provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the dissociation constant (Kd) can be calculated. nih.govspringernature.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govwhiterose.ac.uknih.goviitkgp.ac.inspringernature.com In an ITC experiment, the test compound is titrated into a solution containing the target protein, and the resulting heat changes are measured. whiterose.ac.uknih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Titration spectroscopy can provide atomic-level information about a binding interaction. nih.govnih.gov By monitoring changes in the chemical shifts of the protein's NMR signals upon the addition of the ligand, the binding site can be mapped onto the protein's structure. nih.govnih.gov NMR can also be used to determine the dissociation constant (Kd) by analyzing the titration curves. nih.govyoutube.com

Modulation of Cellular Pathways and Signaling Cascades (in vitro)

To understand the functional consequences of a compound's interaction with its target, it is essential to study its effects on cellular signaling pathways. In vitro cell-based assays can reveal how this compound modulates these complex networks.

These investigations often start by observing a cellular response, such as changes in cell proliferation, migration, or differentiation. mdpi.com Subsequently, specific signaling pathways are examined. For example, Western blotting can be used to measure changes in the expression levels or phosphorylation status of key signaling proteins. frontiersin.org The use of specific inhibitors for known signaling molecules can help to place the compound's target within a particular cascade. nih.gov More advanced techniques like fluorescence resonance energy transfer (FRET) can be used in living cells to study protein-protein interactions within a signaling pathway in real-time. researchgate.net These methods collectively help to build a picture of how the compound alters cellular function. frontiersin.orgnih.govuni-heidelberg.de

Interaction with Nucleic Acid Structures (e.g., DNA G-quadruplex binding, DNA cleavage)

In addition to proteins, small molecules can also target specific nucleic acid structures. Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes (G4s) , which are implicated in the regulation of gene expression and are considered potential anticancer targets. rsc.orgmdpi.comacs.org Various biophysical techniques, such as circular dichroism, fluorescence spectroscopy, and NMR, can be used to assess the binding of a compound to G4 DNA. acs.orgnih.govwikipedia.org

Furthermore, some compounds can directly cause DNA cleavage . DNA cleavage assays are used to determine if a compound can induce single- or double-strand breaks in DNA. nih.govinspiralis.com These assays often involve incubating the compound with plasmid DNA and then analyzing the DNA fragments by gel electrophoresis. nih.govinspiralis.comrsc.orgnih.govgenomics-online.com The ability to induce DNA cleavage is a mechanism of action for some types of anticancer drugs. nih.gov

Cell-Based Assays for Phenotypic Screening (in vitro)

The indole (B1671886) and pyridine (B92270) scaffolds are integral to numerous compounds exhibiting significant antiproliferative effects against various cancer cell lines. The mechanisms often involve the disruption of the cell cycle and the induction of apoptosis.

Derivatives containing the indole ring, such as 2-(thiophen-2-yl)-1H-indole analogues, have demonstrated selective cytotoxicity. nih.gov For instance, certain derivatives were potent against the HCT-116 human colon cancer cell line, with IC50 values as low as 7.1 µM/ml. nih.gov Mechanistic studies revealed that these active compounds induce cell cycle arrest at the S and G2/M phases. nih.gov This disruption is a known strategy for anti-cancer agents like doxorubicin, which also arrests HCT-116 cells at the G2/M checkpoint. nih.gov Similarly, Erythraline, an alkaloid containing an indole-like structure, induced G2/M phase cell cycle arrest and apoptosis in SiHa cervical cancer cells, with an IC50 value of 12 µM. nih.gov

Pyridine-containing compounds also feature prominently in anticancer research. Pyrazoline derivatives incorporating a pyrid-2-yl group have shown sub-micromolar antiproliferative activity against human colon (HT29) and breast (MDA-MB-231) cancer cell lines. researchgate.net The lead compound from this series was found to disrupt microtubule formation, leading to cell cycle arrest. researchgate.net Furthermore, platinum(II) complexes with a thiazine-pyridine derivative ligand displayed significant cytotoxic potential against several tumor cell lines, including U-937 and HL-60 leukemia cells, with IC50 values of 26.36 µM and 39.25 µM, respectively. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC50)Mechanism of Action
2-(thiophen-2-yl)-1H-indole derivativesHCT-116 (Colon)7.1 µM/mlCell cycle arrest at S and G2/M phase nih.gov
Erythraline (Alkaloid)SiHa (Cervical)12 µMG2/M cell cycle arrest, Apoptosis induction nih.gov
3-(pyrid-2-yl)-pyrazolinesHT29 (Colon), MDA-MB-231 (Breast)Sub-micromolarMicrotubule disruption researchgate.net
Pt(II)-thiazine-pyridine complexU-937 (Leukemia), HL-60 (Leukemia)26.36 µM, 39.25 µMCytotoxicity mdpi.com
Dihydro-1H-pyrazolo[1,3-b]pyridine derivativesHL-60 (Leukemia)0.70 µMCytotoxicity ulpgc.es

The indole and pyridine nuclei are key pharmacophores in the development of new antimicrobial agents. Research into derivatives of 1H-indol-5-ylamines, such as N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates, has confirmed their ability to inhibit the growth of various microorganism strains in vitro. nih.gov

Indole derivatives have shown particular promise against challenging pathogens. nih.gov A series of aminoguanidine-indole derivatives demonstrated significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant Klebsiella pneumoniae isolates, with Minimum Inhibitory Concentrations (MICs) in the range of 2–64 µg/mL. nih.gov One of the most active compounds showed rapid bactericidal activity against resistant K. pneumoniae with a MIC of 4 µg/mL. nih.gov The proposed mechanisms include depolarization and disruption of the bacterial membrane and inhibition of dihydrofolate reductase (DHFR). nih.gov

Pyridine-based compounds also exhibit a broad spectrum of antimicrobial activity. nih.gov Thiophene-pyrazole-pyridine hybrids have been reported to possess good antimicrobial activity against strains of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov

Compound/Derivative ClassPathogen(s)Observed Activity (MIC)
Aminoguanidine-indole derivativesESKAPE pathogens, resistant K. pneumoniae2–64 µg/mL nih.gov
N-(indol-5-yl)trifluoroacetamidesVarious microorganism strainsActivity confirmed nih.gov
Thiophene-pyrazole-pyridine hybridsS. aureus, B. subtilis, E. coli, C. albicansGood activity reported nih.gov
N-alkylated pyridine-based saltsS. aureus, E. coli55-56% inhibition at 100 µg/mL nih.gov

The potential for compounds containing indole and pyridine rings to modulate oxidative stress is an area of active investigation. The antioxidant capacity of various heterocyclic compounds has been evaluated using methods like the Oxygen Radical Absorbance Capacity (ORAC) assay. For example, certain 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles have demonstrated significant antioxidant capacity. researchgate.net

Some benzimidazole (B57391) derivatives, which are structurally related to indole, have been shown to enhance the generation of reactive oxygen species such as superoxide (B77818) (O2−) and hydrogen peroxide (H2O2). nih.gov This pro-oxidant effect, by activating enzymes like xanthine (B1682287) oxidase, can be a mechanism for therapeutic action, such as in the case of certain anthelmintic agents. nih.gov Conversely, other compounds are designed to reduce oxidative stress. The anti-inflammatory properties of 5-Aminolevulinic acid (5-ALA), for instance, are linked to the induction of heme oxygenase-1 (HO-1), an enzyme that helps to mitigate oxidative damage. nih.gov

Compounds structurally related to this compound have demonstrated notable anti-inflammatory activities in various in vitro models. A key mechanism for many anti-inflammatory agents is the suppression of pro-inflammatory mediators in immune cells like macrophages.

Derivatives of indole-2-formamide have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov For one potent compound, the IC50 values for inhibition of NO, IL-6, and TNF-α were 10.99 µM, 2.29 µM, and 12.90 µM, respectively. nih.gov

Similarly, a derivative containing the core structure of the target compound, 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, was shown to be a selective inhibitor of TYK2 kinase, a key mediator in inflammatory signaling pathways. nih.gov This compound effectively reduced the production of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Other pyridine-containing compounds have also shown anti-inflammatory effects; for example, a novel 1,2,4-triazole (B32235) with a pyridin-2-yl moiety exhibited significant inhibition of protein denaturation (71.1% at 1000 µg/mL), a common in vitro test for anti-inflammatory activity. nih.gov

Compound/Derivative ClassCell ModelKey Findings
Indole-2-formamide derivativesRAW264.7 macrophagesInhibition of NO, IL-6, and TNF-α production nih.gov
3-(4-(2-((1H-indol-5-yl)amino)...) derivativeLymphocyte linesSelective TYK2 inhibition, reduction of IL-6 and TNF-α nih.gov
5-pyridin-2-yl-1H- nih.govnih.govresearchgate.nettriazole derivativeEgg albumin denaturation assay71.1% inhibition of protein denaturation nih.gov
Pyrazolo[1,5-a]quinazolinesTHP-1Blue monocytesInhibition of LPS-induced NF-κB activity mdpi.com

Selectivity Profiling Against Off-Targets (in vitro)

For any potential therapeutic agent, selectivity is crucial to minimize side effects. Kinase inhibitors, for example, are often profiled against a large panel of kinases to determine their specificity. researchgate.net The indole and pyridine moieties are common in kinase inhibitors, making selectivity a key aspect of their development.

A derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 of 0.78 µM and a selectivity index of over 120 against MAO-A. nih.gov This demonstrates that the indole scaffold can be tailored for high target selectivity.

In another example, an imidazo[4,5-b]pyridine-based inhibitor was found to be a potent dual inhibitor of FLT3 and Aurora kinases but was also screened for off-target effects, showing significant inhibition of FLT1, JAK2, RET, and PDGFRB at a 1 µM concentration. nih.gov The selective TYK2 inhibitor, which contains the (1H-indol-5-yl)amino moiety, exhibited excellent selectivity against the other three homologous JAK kinases (JAK1, JAK2, JAK3), a critical feature for its therapeutic potential in treating immune-mediated diseases. nih.gov A quinazoline (B50416) derivative with a pyridin-2-ylmethylamino group was developed as a selective blocker of the IKur ion channel with selectivity against hERG, Na, and Ca channels. researchgate.net This highlights the potential to achieve high selectivity for compounds containing the 2-aminopyridine (B139424) substructure.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analysis for Optimization

Correlating Structural Modifications with In Vitro Potency and Selectivity

The potency and selectivity of compounds based on the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold are highly dependent on the nature and position of various substituents. Research into related indole (B1671886) and pyridine (B92270) derivatives has provided valuable insights into these relationships.

For instance, in a series of N-substituted indole-based analogues designed as inhibitors of monoamine oxidase B (MAO-B), the introduction of specific substituents on the indole nitrogen and the amide portion of the molecule led to significant variations in inhibitory activity and selectivity. nih.gov The data suggests that both electronic and steric factors play a crucial role in determining the biological activity. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on related 5-substituted (arylmethylene) pyridin-2-amine derivatives have shown a correlation between electronic, steric, and lipophilic parameters and antibacterial activity. researchgate.net Similarly, 3D-QSAR studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors indicated that steric bulk and hydrophobicity at the third position of the indole ring could be favorable for inhibitory activity. jyoungpharm.org

The introduction of a methyl group on the pyridine nucleus has been shown to increase the analgesic effect in related N-pyridyl-amides, regardless of its position. mdpi.com Furthermore, the fusion of an indole core to a 4,6-diaryl-2-amino-3-cyanopyridine structure has been found to enhance antitumor activity, highlighting the importance of the indole moiety. nih.gov

The following table summarizes the in vitro potency of some N-substituted indole analogues, illustrating the impact of structural modifications on MAO-B inhibition.

CompoundStructureMAO-B IC50 (µM)Selectivity Index (SI) vs MAO-A
4b N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide1.65> 60
4e N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide0.78> 120
Rasagiline (Standard)-> 50
Data sourced from a study on indole-based MAO-B inhibitors. nih.gov

Identification of Essential Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for the this compound scaffold can be deduced from various studies on related compounds. The essential elements for biological activity appear to be:

The Indole Ring System : This is a crucial component, with the NH group potentially acting as a hydrogen bond donor. The aromaticity of the ring system is also likely important for π-π stacking interactions with the target protein. jyoungpharm.orgnih.gov

The Pyridin-2-ylamine Moiety : The 2-amino group is a key hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. The relative orientation of the indole and pyridine rings is critical for optimal binding. mdpi.com

Substituent Positions : The 5-position of the indole ring and various positions on the pyridine ring are key points for modification to enhance potency and selectivity. jyoungpharm.orgmdpi.com For example, in related PIM-1 inhibitors, the need for a bulky group at the third position of the indole ring was suggested. jyoungpharm.org

Strategies for Enhancing Target Engagement and Functional Modulation

Enhancing the engagement of a ligand with its target and modulating its function involves several strategies that can be applied to the this compound scaffold. These strategies are often guided by an understanding of the target's binding site and the ligand's conformational flexibility.

One approach is the introduction of substituents that can form additional interactions with the target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. For example, adding a methyl group to the pyridine ring of related compounds has been shown to increase analgesic effects, possibly due to improved hydrophobic interactions. mdpi.com

Another strategy is to rigidify the molecule to reduce the entropic penalty upon binding. This can be achieved by introducing cyclic structures or double bonds. However, this must be balanced, as some degree of flexibility is often required for the ligand to adopt the optimal conformation for binding. polyu.edu.hk

Interaction studies on related complex molecules, such as N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide, focus on assessing binding affinity and understanding the mechanism of action at a molecular level to guide further modifications. smolecule.com

Kinetic Aspects of Ligand-Target Binding (e.g., residence time, binding/unbinding rates)

The kinetic profile of a ligand's interaction with its target can be as important as its binding affinity. A longer residence time, resulting from a slow unbinding rate (k_off), can lead to a more sustained pharmacological effect.

For a derivative of the indole scaffold, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e), kinetic evaluation revealed a competitive mode of inhibition for MAO-B with an inhibition constant (Ki) of 94.52 nM. nih.gov This indicates a direct competition with the substrate for the active site.

In studies of other kinase inhibitors, it has been found that irreversible and non-competitive inhibitors can be developed. These compounds may not affect the Michaelis constant (Km) but reduce the maximum reaction velocity (Vmax). polyu.edu.hk Such a kinetic profile can be advantageous in certain therapeutic contexts. The binding kinetics of a ligand are influenced by its ability to induce conformational changes in the target protein and the stability of the resulting ligand-target complex.

Design Principles for Lead Optimization and Analogue Generation

The optimization of a lead compound like this compound into a drug candidate involves a systematic process of analogue generation based on established design principles.

Systematic SAR Exploration : The core scaffold should be systematically decorated with a variety of substituents at key positions (e.g., on the indole nitrogen, the indole ring, and the pyridine ring) to probe the chemical space around the lead compound. mdpi.comresearchgate.net

Bioisosteric Replacement : Functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole.

Structure-Based Design : If the 3D structure of the target protein is known, computational methods like molecular docking can be used to design analogues that have a better fit and form more favorable interactions with the binding site. nih.govjyoungpharm.org

Fragment-Based Growth : The core scaffold can be seen as a starting point, and additional fragments can be added to explore interactions with adjacent pockets in the binding site.

The synthesis of analogues can be achieved through various methods, including multi-step synthesis, one-pot reactions, and the use of catalysts to improve efficiency and yield. smolecule.com The ultimate goal is to identify a compound with an optimal balance of potency, selectivity, and drug-like properties. nih.gov

Emerging Applications and Future Research Directions

5-(1H-Indol-5-yl)-pyridin-2-ylamine as a Privileged Scaffold for Chemical Probe Development

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can serve as ligands for multiple biological targets. mdpi.comrsc.orgnih.gov This unique characteristic is attributed to the indole ring's distinct physicochemical and biological properties, which allow it to mimic the structures of proteins and bind reversibly to various enzymes. nih.gov The fusion of a pyridine (B92270) ring to this indole core, as seen in this compound, creates a molecule with significant potential for the development of chemical probes. The pyridine unit itself is an attractive scaffold, present in numerous natural products and FDA-approved drugs. nih.gov

The concept of privileged structures is a powerful tool in the discovery of new biologically active molecules, as these scaffolds often exhibit favorable drug-like properties. rsc.org The combination of the indole and pyridine moieties within a single structure, such as in this compound, provides a versatile platform for creating libraries of compounds with enhanced structural diversity and physicochemical properties, which can ultimately lead to the discovery of highly potent and selective chemical probes. nih.gov

Potential in Advanced Materials Science (e.g., light-harvesting dyes)

The unique electronic properties of indole and pyridine derivatives have drawn attention to their potential applications in advanced materials science, particularly in the development of light-harvesting dyes for technologies like dye-sensitized solar cells (DSSCs). Research into structurally related pyridyl-anchored indolium dyes has demonstrated their efficacy as sensitizers in p-type DSSCs. digitellinc.commdpi.com

These related dye molecules exhibit broadened and red-shifted UV-vis absorption spectra with high extinction coefficients, indicating efficient light absorption. digitellinc.commdpi.com Theoretical calculations on these indolium dyes have revealed a desirable combination of strong donor-acceptor communication and a high degree of charge separation in the excited state—both crucial characteristics for effective sensitizer (B1316253) dyes. digitellinc.comresearchgate.net One study reported that a phenylpyridyl-anchored bis-indolium dye achieved a power conversion efficiency that surpassed the reference dye, highlighting the potential of this class of compounds. digitellinc.com Although direct studies on this compound for these applications are not yet prevalent, the promising results from its structural analogs suggest that this scaffold could be a valuable component in the design of novel and efficient light-harvesting materials.

Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. These computational approaches are particularly well-suited for scaffold-based drug discovery, where they can be employed to explore vast chemical spaces and predict the properties of novel derivatives based on a core structure like this compound.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The structural motifs within this compound are associated with a wide range of biological activities, suggesting its potential for application in various therapeutic areas. Research into closely related analogs has provided valuable mechanistic insights that could guide the exploration of novel uses for this compound.

For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, which share a similar core structure, have been identified as potent modulators of the orphan nuclear receptor Nur77. These compounds were found to induce Nur77-dependent apoptosis in cancer cells, suggesting a potential application in oncology. Another area of interest is in the treatment of neurodegenerative diseases. A study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based compound, revealed its activity as a selective and competitive inhibitor of human monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. These findings underscore the potential of the this compound scaffold to be developed into novel therapeutics for cancer and neurodegenerative disorders, among other conditions.

Synergistic Approaches with Other Pharmacological Agents (in vitro/computational studies)

The development of synergistic drug combinations, where the therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy in modern pharmacology. The indole-pyridine scaffold of this compound, being present in compounds with diverse biological activities, is a prime candidate for exploration in synergistic approaches.

While direct in vitro or computational studies on the synergistic effects of this compound are limited, research on related compounds provides a strong rationale for such investigations. For instance, the combination of pyridine and thiazole (B1198619) moieties in a single molecule has been shown to result in potential synergistic anticancer effects. nih.gov The indole scaffold itself is a component of numerous anticancer agents that are used in combination therapies. The structural versatility of indole derivatives allows them to target multiple biological pathways, which can lead to enhanced efficacy when combined with other drugs. Computational modeling can be a powerful tool to predict and rationalize potential synergistic interactions, guiding the design of effective combination therapies. Future in vitro and computational studies are warranted to explore the synergistic potential of this compound with existing pharmacological agents.

常见问题

Q. What are the established synthetic routes for 5-(1H-Indol-5-yl)-pyridin-2-ylamine, and what intermediates are typically involved?

The synthesis involves multi-step reactions, often starting with indole and pyridine precursors. Key steps include coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and functional group modifications. For example, intermediates like 5-bromoindole or 2-aminopyridine derivatives are common. Reaction conditions (temperature, pH, and catalysts) must be tightly controlled to minimize byproducts and ensure high yields .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

  • 1H NMR : Identifies proton environments (e.g., indole NH at δ ~10–12 ppm, pyridine protons at δ ~7–9 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., EI-MS for fragmentation patterns).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .

Q. What are the critical functional groups in this compound that influence its reactivity?

The indole NH group participates in hydrogen bonding and π-π stacking, while the pyridin-2-ylamine moiety enables nucleophilic interactions. These groups are pivotal for binding to biological targets (e.g., kinases) and chemical derivatization (e.g., acylations or alkylations) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking simulations identify potential binding modes to targets like enzyme active sites. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to accelerate derivative development .

Q. What experimental design strategies minimize variability in biological activity assays for this compound?

Use factorial design to systematically evaluate variables (e.g., concentration, pH, incubation time). For example:

  • 2^k Factorial Design : Tests interactions between critical parameters (e.g., temperature vs. solvent polarity).
  • Response Surface Methodology (RSM) : Optimizes assay conditions (e.g., IC50 determination) with minimal experimental runs .

Q. How can researchers resolve discrepancies in reported binding affinity data across studies?

  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects.
  • Controlled Replication : Standardize assay protocols (e.g., buffer composition, cell lines).
  • Meta-Analysis : Compare data across studies using computational tools to isolate confounding variables (e.g., solvent effects) .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Challenges include byproduct formation (e.g., dimerization of indole moieties) and purification inefficiencies. Solutions:

  • Process Control : Optimize reaction kinetics using inline PAT (Process Analytical Technology).
  • Membrane Separation : Employ nanofiltration to isolate the target compound from impurities .

Q. What strategies enhance the stability of this compound in aqueous solutions for long-term studies?

  • Lyophilization : Store the compound as a freeze-dried powder to prevent hydrolysis.
  • pH Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize degradation.
  • Low-Temperature Storage : Maintain solutions at 2–8°C, as recommended for structurally similar indole derivatives .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction condition screening (e.g., solvent polarity, catalyst loading) using DoE principles .
  • Data Validation : Cross-reference NMR/MS data with published spectra for analogous compounds .
  • Biological Assays : Include positive/negative controls to contextualize activity results and reduce false positives .

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